Faster Onset of Action: Betamethasone Dipropionate Lotion vs. Clobetasol Propionate Solution in Scalp Psoriasis
In a 2-week, randomized, multicenter, investigator-blinded, parallel-group study of 193 evaluable patients with moderate-to-severe scalp psoriasis, augmented betamethasone dipropionate 0.05% lotion demonstrated a significantly faster onset of action for scaling and induration compared to clobetasol propionate 0.05% solution [1].
| Evidence Dimension | Time to significant improvement in scaling and induration |
|---|---|
| Target Compound Data | Significant improvement observed as early as 3 days after treatment initiation |
| Comparator Or Baseline | Clobetasol propionate 0.05% solution |
| Quantified Difference | Patients receiving betamethasone dipropionate had a significantly greater mean percent improvement in total sign/symptom scores at all visits (P ≤ 0.015) and better mean global clinical response scores at early visits (days 4 and 8) (P ≤ 0.017) |
| Conditions | Twice-daily application for 2 weeks in patients with ≥20% scalp surface involvement |
Why This Matters
Faster onset of relief may enhance patient compliance and satisfaction, a critical differentiator for procurement in clinical settings where rapid symptom control is prioritized.
- [1] Katz HI, et al. Efficacy and safety of twice-daily augmented betamethasone dipropionate lotion versus clobetasol propionate solution in patients with moderate-to-severe scalp psoriasis. Clin Ther. 1995;17(3):390-401. doi:10.1016/0149-2918(95)80104-9. View Source
